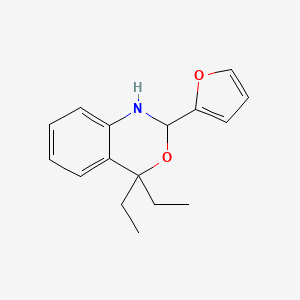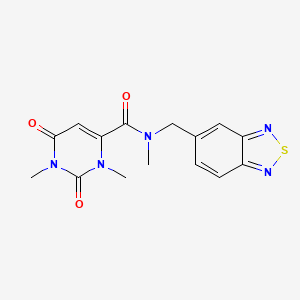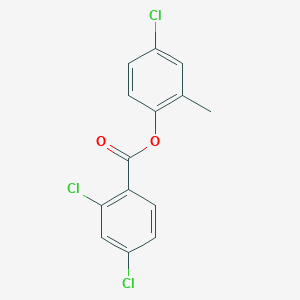![molecular formula C20H17NO6 B5525574 dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)
dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate, also known as DMOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOP is a phthalate ester, which is a type of organic compound that is widely used in the production of plastics, solvents, and other industrial products. In recent years, DMOP has emerged as a promising candidate for use in biomedical research, particularly in the study of cancer and other diseases.
Aplicaciones Científicas De Investigación
Photophysical and Photochemical Applications
Phthalocyanines and phthalides derivatives, similar in structure to dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate, have been extensively studied for their photophysical and photochemical properties. These compounds are synthesized for applications such as photodynamic therapy in cancer treatment, due to their ability to generate singlet oxygen and undergo appropriate photodegradation. The modification of phthalocyanines with different substituents, such as 4-(4-methoxyphenylethyl)-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one groups, enhances these properties, making them potential type II photosensitizers for therapeutic use [Ü. Demirbaş et al., 2016; M. Pişkin et al., 2020].
Synthesis and Chemical Reactions
The synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives through one-pot multicomponent reactions showcases the versatility of phthalate derivatives in chemical synthesis. Such compounds are synthesized from phthalhydrazide and various aldehydes, demonstrating the potential of phthalate derivatives in creating complex molecules for further chemical studies [P. Salehi et al., 2012].
Antifungal Activities
Phthalide derivatives have shown significant antifungal activities against plant pathogens, indicating their potential application in agricultural sciences and plant protection. The isolation of new phthalide derivatives from the liquid culture of endophytic fungi suggests the possibility of discovering novel bioactive compounds with practical applications in managing plant diseases [Xiao-Long Yang et al., 2011].
Environmental and Analytical Chemistry
In the field of environmental and analytical chemistry, phthalate derivatives are used as indicators and subjects of study for pollution and contamination analysis. Research on the degradation of dimethyl phthalate in solutions and soil by persulfate at ambient temperature addresses the environmental impact of phthalate pollution and offers methods for the remediation of contaminated sites [Zhen Wang et al., 2014].
Propiedades
IUPAC Name |
dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-24-14-7-4-12(5-8-14)17-11-21-18(27-17)13-6-9-15(19(22)25-2)16(10-13)20(23)26-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPUFTQNWMZXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=C(C=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)
![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)

![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)
![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)


![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)

![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)
![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)
